
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene
Descripción general
Descripción
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene, also known as BDHB, is a chemical compound used in various fields of research and industry. It has a molecular formula of C14H19Br, an average mass of 267.205 Da, and a monoisotopic mass of 266.067017 Da .
Molecular Structure Analysis
The molecule contains a total of 43 bond(s); 20 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ether(s) (aliphatic) and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.2 g/mol. Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found.Aplicaciones Científicas De Investigación
Synthesis and Characterization 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene is used in the synthesis of other chemical compounds. For example, Patil et al. (2012) synthesized and characterized 1-bromo-4-(3,7-dimethyloctyl)benzene as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. This process was detailed using methods like NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations (Patil, Uthaisar, Barone, & Fahlman, 2012).
Fluorescence Properties The compound exhibits interesting fluorescence properties. Zuo-qi (2015) studied the synthesis and fluorescence properties of a similar compound, 1-Bromo-4-(2,2-diphenylvinyl) benzene. This research revealed that the compound displayed amplified photoluminescence in the solid state compared to in solution, indicating its potential use in light-emitting applications (Zuo-qi, 2015).
Organometallic Synthesis In organometallic chemistry, derivatives of 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene are utilized as starting materials. Porwisiak and Schlosser (1996) discussed the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, as a versatile starting material for organometallic synthesis, demonstrating its broad applicability in chemical synthesis (Porwisiak & Schlosser, 1996).
Crystal Structure Analysis The crystal structures of related bromo-substituted benzenes have been analyzed to understand their supramolecular features. Stein, Hoffmann, and Fröba (2015) studied the crystal structures of similar compounds, revealing insights into hydrogen bonding and π–π interactions, which are important in materials science (Stein, Hoffmann, & Fröba, 2015).
Synthetic Applications The compound is also used in the synthesis of bromo aromatic compounds. Ardeshir and Abbas (1999) discussed the synthesis of bromo aromatic compounds using a novel compound, highlighting its selective bromination properties for aromatic compounds (Ardeshir & Abbas, 1999).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-4-(4,4-dimethylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-14(2)9-7-12(8-10-14)11-3-5-13(15)6-4-11/h3-6,12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPXSJAZRNKCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




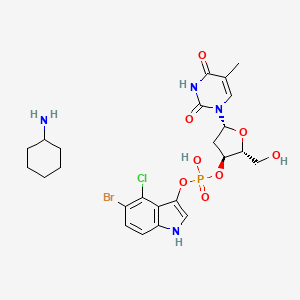

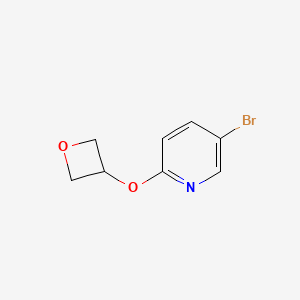

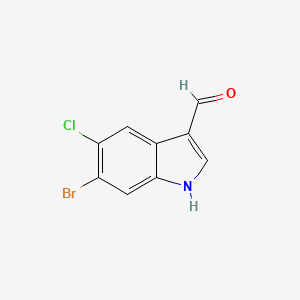
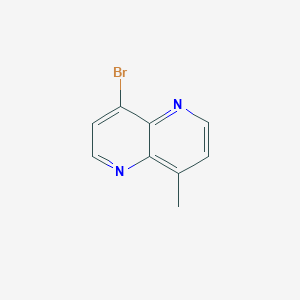
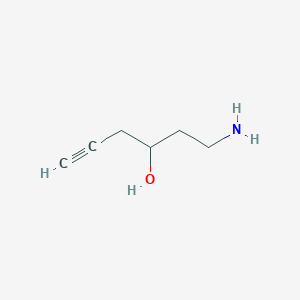
![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)
![tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1383066.png)
![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)

